molecular formula C52H82S4Sn2 B12089693 [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B12089693
M. Wt: 1072.9 g/mol
InChI Key: XBCCYXWKGBBINH-UHFFFAOYSA-N
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Description

[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of advanced materials and electronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:

    Formation of Thiophene Derivatives: The initial step involves the synthesis of thiophene derivatives through a series of reactions, including halogenation and alkylation.

    Stannylation: The thiophene derivatives are then subjected to stannylation reactions to introduce the trimethylstannyl groups. This step is crucial for the subsequent coupling reactions.

    Coupling Reactions: The final step involves coupling the stannylated thiophene derivatives with the benzothiol core using palladium-catalyzed cross-coupling reactions. This step requires precise control of reaction conditions, including temperature, solvent, and catalyst concentration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large-scale batch reactors are used to carry out the stannylation and coupling reactions.

    Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of advanced materials, particularly in the development of conjugated polymers and organic semiconductors.

Biology

In biological research, the compound’s derivatives are explored for their potential as bioactive molecules with applications in drug discovery and development.

Medicine

In medicine, the compound’s unique structural properties are investigated for their potential use in diagnostic imaging and therapeutic applications.

Industry

In the industrial sector, the compound is used in the production of high-performance electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with specific molecular targets and pathways. The compound’s electron-rich thiophene rings and stannyl groups facilitate its incorporation into conjugated systems, enhancing the electronic properties of the resulting materials. This interaction is crucial for its applications in electronic devices, where it contributes to improved charge transport and stability.

Comparison with Similar Compounds

Similar Compounds

    [4,8-bis[5-(2-ethylhexyl)-4-fluoro-2-thienyl]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl]-2,5-thiophenediyl: This compound is similar in structure but contains fluorine atoms, which can influence its electronic properties.

    Poly[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl-alt-2,5-thiophenediyl]: A polymeric version of the compound, used in the development of organic semiconductors.

Uniqueness

The uniqueness of [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its combination of stannyl groups and thiophene rings, which provide a balance of electronic properties and structural stability. This makes it particularly valuable in the development of high-performance materials for electronic applications.

Properties

Molecular Formula

C52H82S4Sn2

Molecular Weight

1072.9 g/mol

IUPAC Name

[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C46H64S4.6CH3.2Sn/c1-7-13-17-19-23-35-31-41(49-39(35)29-33(11-5)21-15-9-3)43-37-25-27-48-46(37)44(38-26-28-47-45(38)43)42-32-36(24-20-18-14-8-2)40(50-42)30-34(12-6)22-16-10-4;;;;;;;;/h25-26,31-34H,7-24,29-30H2,1-6H3;6*1H3;;

InChI Key

XBCCYXWKGBBINH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)CCCCCC)[Sn](C)(C)C)CC(CC)CCCC

Origin of Product

United States

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